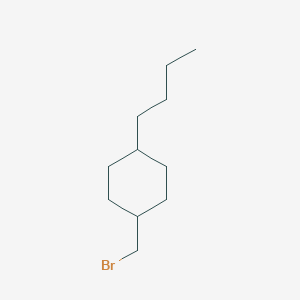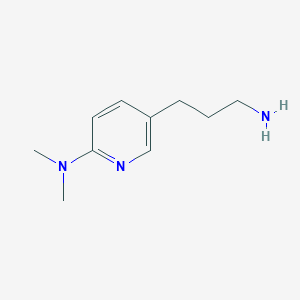
Methyl2-(tert-butylcarbamoyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(tert-butylcarbamoyl)acetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butylcarbamoyl group attached to the acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(tert-butylcarbamoyl)acetate can be synthesized through the reaction of tert-butyl isocyanate with methyl acetate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction proceeds as follows:
tert-Butyl isocyanate+Methyl acetate→Methyl 2-(tert-butylcarbamoyl)acetate
Industrial Production Methods
In industrial settings, the production of methyl 2-(tert-butylcarbamoyl)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(tert-butylcarbamoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-(tert-butylcarbamoyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(tert-butylcarbamoyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific enzyme and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(tert-butylamino)acetate
- Methyl 2-(tert-butylcarbamoyl)propanoate
Uniqueness
Methyl 2-(tert-butylcarbamoyl)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl 3-(tert-butylamino)-3-oxopropanoate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)5-7(11)12-4/h5H2,1-4H3,(H,9,10) |
Clave InChI |
UMKRPKZIIJYHAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)

![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)









